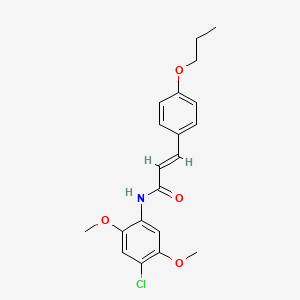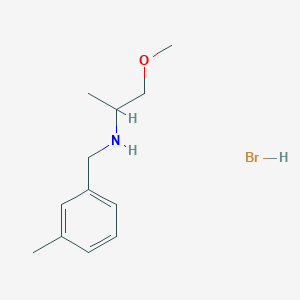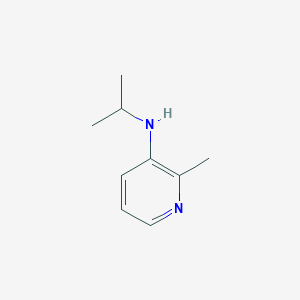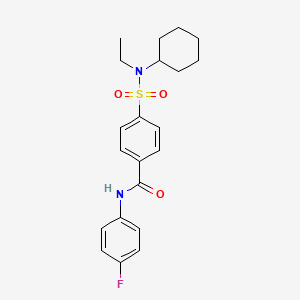
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide, also known as ABT-418, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cholinergic agonists and has been shown to have a high affinity for nicotinic acetylcholine receptors (nAChRs).
Mechanism of Action
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide acts as a selective agonist for the α4β2 subtype of nAChRs. This compound binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation of the nAChRs leads to an increase in cognitive function, memory enhancement, and reduction of symptoms in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a positive effect on cognitive function and memory enhancement in animal models. This compound has also been shown to reduce the symptoms of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use in smoking cessation therapy due to its ability to activate nAChRs.
Advantages and Limitations for Lab Experiments
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide has several advantages in lab experiments, including its high affinity for nAChRs, its ability to improve cognitive function and memory, and its potential therapeutic applications in neurological disorders. However, this compound also has some limitations, including its low solubility in water and its limited bioavailability.
Future Directions
There are several future directions for the study of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another direction is the study of the potential use of this compound in other neurological disorders such as multiple sclerosis and amyotrophic lateral sclerosis. Additionally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders should be explored. Finally, the development of more potent and selective agonists for nAChRs is an important future direction for the study of this compound.
Synthesis Methods
The synthesis of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-propoxybenzylamine in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acryloyl chloride in the presence of triethylamine to yield this compound. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to improve cognitive function, enhance memory, and reduce the symptoms of these disorders. This compound has also been studied for its potential use in smoking cessation therapy due to its high affinity for nAChRs.
properties
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-4-11-26-15-8-5-14(6-9-15)7-10-20(23)22-17-13-18(24-2)16(21)12-19(17)25-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJTVFCYUWWRQJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[[(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2789935.png)
![1-[(3-Fluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B2789937.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2789938.png)



![7-(5-bromo-2-chloropyridine-3-carbonyl)-2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B2789948.png)



![1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2789953.png)

